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Compound of Interest

Compound Name: Ethylboronic acid

Cat. No.: B1630562

CAS Number: 4433-63-0

This technical guide provides an in-depth overview of ethylboronic acid, a versatile
organoboron compound with significant applications in organic synthesis and drug discovery.
Ethylboronic acid serves as a crucial building block in the formation of carbon-carbon and
carbon-heteroatom bonds, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-
coupling reaction. Its derivatives have also emerged as potent enzyme inhibitors, leading to the
development of novel therapeutics. This document is intended for researchers, scientists, and
drug development professionals, offering detailed information on the properties, synthesis,
analysis, and applications of ethylboronic acid.

Chemical and Physical Properties

Ethylboronic acid, also known as ethaneboronic acid, is a white to off-white crystalline solid at
room temperature.[1][2] It is an organoboron compound characterized by a boron atom bonded
to an ethyl group and two hydroxyl groups.[2] The presence of the C-B bond makes it a
member of the broader class of organoboranes. Boronic acids, in general, are Lewis acids and
possess the unique ability to form reversible covalent complexes with diols, such as those
found in sugars.[1]

Table 1. Physicochemical Properties of Ethylboronic Acid
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Property Value

CAS Number 4433-63-0[3]

Molecular Formula C2H7BO:2

Molecular Weight 73.89 g/mol

Appearance White to off-white crystalline powder

Melting Point 84-88 °C

Boiling Point 154 °C at 760 mmHg

Density 0.941 g/cm?

Solubility Soluble in water and organic solvents
Stability Stable under normal conditions; air-sensitive

and hygroscopic

Experimental Protocols
Synthesis of Ethylboronic Acid

The first reported synthesis of ethylboronic acid was by Edward Frankland in 1860. The
process involved a two-stage reaction: the reaction of diethylzinc with triethyl borate to produce
triethylborane, which was then oxidized in the air to yield ethylboronic acid. Modern synthetic
routes offer more practical and scalable methods.

Method 1: From Alkylboronic Acid Pinacol Ester

This method involves the conversion of an alkylboronic acid pinacol ester to the corresponding
boronic acid.

o Step 1: Formation of Potassium Ethyltrifluoroborate

o In a 10 mL glass bottle equipped with a magnetic stir bar, combine the alkylboronic acid
pinacol ester (2 mmol) and methanol (10 mL).
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o Slowly add a 4.5M saturated aqueous solution of potassium bifluoride (2 mL) to the
mixture.

o Stir the mixture at room temperature for 1 hour.
o Remove all volatile compounds under vacuum.
o Dissolve the organic residue in methanol (6 mL) and add water (6-10 mL).

o Evaporate all volatile compounds; repeat this dissolution and evaporation process three
times.

o Stir the solid residue with dry acetone (8 mL) and carefully decant the liquid phase.
o Wash the remaining inorganic salts with additional acetone (3 x 2 mL).

o Collect the filtrate and concentrate under vacuum to obtain the intermediate potassium
ethyltrifluoroborate salt.

o Step 2: Hydrolysis to Ethylboronic Acid

o In a 10 mL glass bottle, combine the alkyl trifluoroborate potassium salt (0.4 mmol) and
water (1 mL).

o After the reaction is complete, dilute the mixture with a solution of ethyl acetate and ether
(10 mL).

o Filter the mixture through diatomaceous earth and separate the organic phase.
o Extract the agueous phase with a solution of ethyl acetate and ether.

o Combine the organic layers, dry with anhydrous sodium sulfate, and remove the solvent
under vacuum to obtain ethylboronic acid.

Purification of Ethylboronic Acid

Purification of boronic acids is crucial for their successful application in synthesis. Common
impurities include the corresponding boroxine (a cyclic anhydride) and starting materials.
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Method 1: Recrystallization
Recrystallization is an effective method for purifying solid boronic acids.

o Dissolve the crude ethylboronic acid in a minimal amount of a suitable hot solvent.
Solvents such as benzene, dichloroethane, or ethyl acetate can be effective. For some
boronic acids, recrystallization from hot water or hot ethanol has also been successful.

 Allow the solution to cool slowly to room temperature, followed by further cooling in an ice
bath to induce crystallization.

o Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry
under vacuum.

Method 2: Acid-Base Extraction
This method leverages the acidic nature of boronic acids.
o Dissolve the crude product in an organic solvent such as ethyl acetate or diethyl ether.

o Extract the organic solution with an aqueous base (e.g., 1-2 M NaOH) to form the water-
soluble boronate salt.

o Separate the aqueous layer containing the boronate salt from the organic layer containing
non-acidic impurities.

 Acidify the aqueous layer with a mineral acid (e.g., HCI) to precipitate the purified boronic
acid.

» Extract the purified boronic acid back into an organic solvent.

» Dry the organic layer over an anhydrous drying agent (e.g., MgSOQa), filter, and concentrate
to yield the pure product.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
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o Sample Preparation: Dissolve 5-10 mg of ethylboronic acid in approximately 0.6-0.7 mL of
a suitable deuterated solvent (e.g., CDCIs, DMSO-ds). Filter the solution into a clean, dry 5
mm NMR tube.

e 1H NMR: The proton NMR spectrum of ethylboronic acid is expected to show signals
corresponding to the ethyl group (a triplet for the methyl protons and a quartet for the
methylene protons) and a broad singlet for the hydroxyl protons.

e 13C NMR: The carbon NMR spectrum will show two distinct signals for the two carbon atoms
of the ethyl group.

e 1B NMR: The boron-11 NMR spectrum provides information about the coordination
environment of the boron atom. For ethylboronic acid, a single broad peak is expected.

Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of ethylboronic acid will exhibit characteristic absorption bands.

e O-H stretch: A broad band in the region of 3200-3600 cm~* corresponding to the hydroxyl
groups, often showing signs of hydrogen bonding.

e C-H stretch: Bands in the 2850-3000 cm~1 region due to the stretching vibrations of the C-H
bonds in the ethyl group.

e B-O stretch: A strong absorption band typically found around 1350 cm~* is characteristic of
the B-O single bond.

B-C stretch: A weaker absorption may be observed for the B-C bond.
Mass Spectrometry (MS)

Electron ionization (EI) mass spectrometry can be used to determine the molecular weight and
fragmentation pattern of ethylboronic acid. The molecular ion peak (M*) would be observed
at m/z corresponding to the molecular weight. Common fragmentation pathways may involve
the loss of water, the ethyl group, or hydroxyl radicals.
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Applications in Organic Synthesis and Drug
Discovery

Ethylboronic acid is a valuable reagent in modern organic chemistry, primarily due to its role
in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction allows for the
formation of a carbon-carbon bond between the ethyl group of the boronic acid and an sp2-
hybridized carbon of an organohalide or triflate.

Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura coupling is a robust and versatile method for the synthesis of biaryls,
vinylarenes, and polyolefins.

General Experimental Protocol:

» To a reaction vessel, add the aryl or vinyl halide (1.0 equiv), ethylboronic acid (1.2-1.5
equiv), a palladium catalyst (e.g., Pd(PPhs)4, 1-5 mol%), and a base (e.g., K2COs, Na2COs,
Cs2C0s3, 2-3 equiv).

e Add a suitable solvent system, often a mixture of an organic solvent (e.g., toluene, dioxane,
or THF) and water.

» Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15
minutes.

o Heat the reaction mixture with stirring to the appropriate temperature (typically 80-110 °C)
and monitor the reaction progress by TLC or GC-MS.

e Upon completion, cool the reaction to room temperature and perform an aqueous workup.
Extract the product with an organic solvent, dry the combined organic layers, and
concentrate under reduced pressure.

» Purify the crude product by column chromatography or recrystallization.
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Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Role in Drug Discovery: Proteasome Inhibition

Boronic acid derivatives have been successfully developed as therapeutic agents. A prominent
example is Bortezomib (Velcade®), a dipeptidyl boronic acid derivative used in the treatment of
multiple myeloma. The boronic acid moiety is crucial for its mechanism of action, which
involves the inhibition of the 26S proteasome.

The ubiquitin-proteasome system is a major pathway for protein degradation in eukaryotic cells.
It plays a critical role in regulating the levels of proteins involved in cell cycle progression,
apoptosis, and signal transduction. In cancer cells, the proteasome is often overactive,
contributing to tumor growth and survival.

By inhibiting the proteasome, boronic acid-containing drugs like Bortezomib prevent the
degradation of pro-apoptotic proteins and cell cycle inhibitors, while also disrupting the
activation of pro-survival signaling pathways such as NF-kB. This leads to cell cycle arrest and
apoptosis in cancer cells.
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Caption: Signaling pathway of proteasome inhibition by boronic acid derivatives.
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Conclusion

Ethylboronic acid is a foundational reagent in synthetic organic chemistry with expanding
applications in medicinal chemistry and materials science. Its utility in robust carbon-carbon
bond-forming reactions and the proven success of its derivatives as therapeutic agents
underscore its importance. This guide provides a comprehensive resource for researchers,
consolidating key data and protocols to facilitate further innovation and discovery in these
fields.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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